3-(2-Benzothiazolyl)-6-methoxycoumarin
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Overview
Description
3-(2-Benzothiazolyl)-6-methoxycoumarin is a compound that belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields Coumarins are benzopyrone derivatives, and the incorporation of a benzothiazole moiety enhances their chemical and biological properties
Mechanism of Action
Target of Action
3-(2-Benzothiazolyl)-6-methoxycoumarin, a derivative of benzothiazole, has been found to interact with several targets. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
This inhibition disrupts the normal functioning of the bacterial cells, leading to their death .
Biochemical Pathways
The compound’s action affects multiple biochemical pathways. By inhibiting the enzymes mentioned above, it disrupts the synthesis of essential components of the bacterial cell, such as DNA, proteins, and cell wall components. This leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
Coumarin derivatives like umbelliferone have been reported to exhibit diverse effects such as anti-diabetes, anti-cancer, anti-infection, anti-rheumatoid arthritis, neuroprotection, and improvement of liver, kidney, and myocardial tissue damage . The action mechanisms of umbelliferone include inhibition of oxidative stress, inflammation, and apoptosis, improvement of insulin resistance, myocardial hypertrophy, and tissue fibrosis, in addition to regulation of blood glucose and lipid metabolism .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. In addition, benzothiazole derivatives have shown potential anti-cancer effectiveness . The anti-cancer activity was examined by measuring the cell using MTT (3-[4, 5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of different solvents like halomethane can affect the photochemical properties of benzothiazolyl derivatives . Furthermore, the synthesis of benzothiazoles has been related to green chemistry, indicating an environmentally friendly approach .
Biochemical Analysis
Biochemical Properties
3-(2-Benzothiazolyl)-6-methoxycoumarin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a fluorescent dye for staining organelles or medical materials . The nature of these interactions is largely dependent on the specific biochemical reactions in which this compound is involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound may vary depending on the cell type and the specific biochemical context.
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, contributing to the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. This can also include effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzothiazolyl)-6-methoxycoumarin typically involves the condensation of 2-aminobenzenethiol with an appropriate coumarin derivative. One common method is the reaction of 2-aminobenzenethiol with 6-methoxy-2H-chromen-2-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzothiazolyl)-6-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole or coumarin moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzothiazole derivatives, dihydrobenzothiazoles, and quinone derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(2-Benzothiazolyl)-6-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Employed in biological imaging and as a fluorescent marker for studying cellular processes.
Medicine: Investigated for its potential as an anticancer agent and in the development of new therapeutic drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other photonic devices due to its excellent optical properties
Comparison with Similar Compounds
Similar Compounds
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin: Known for its use in optoelectronic applications.
2-(Benzothiazol-2-yl)phenol: Used as a fluorescent dye and in biological assays.
2-Arylbenzothiazoles: A class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
3-(2-Benzothiazolyl)-6-methoxycoumarin stands out due to its unique combination of a benzothiazole and coumarin moiety, which imparts distinct optical and biological properties. Its methoxy group enhances its solubility and stability, making it more suitable for various applications compared to other similar compounds .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c1-20-11-6-7-14-10(8-11)9-12(17(19)21-14)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOKDCKQIDYUFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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